1-(1-Aminocyclopropyl)but-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)5-7(8)3-4-7/h2H,1,3-5,8H2 |
InChI Key |
ONTRUKLPIHZVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1(CC1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Aminocyclopropyl but 3 En 2 One and Structural Analogs
Strategies for the Construction of the 1-Aminocyclopropyl Moiety
The aminocyclopropane unit is a recurring motif in a variety of biologically active natural products and pharmaceutical agents. nih.gov Its synthesis has attracted considerable attention, leading to the development of numerous strategies that can be broadly categorized into the formation of the cyclopropane (B1198618) ring on a precursor already containing the nitrogen functionality, or the introduction of the amino group onto a pre-existing cyclopropane scaffold.
Stereo- and Enantioselective Cyclopropanation Reactions
The direct formation of the cyclopropane ring via the reaction of an alkene with a carbene or carbenoid is one of the most powerful strategies available. Achieving high levels of stereocontrol in these transformations is crucial, particularly for pharmaceutical applications.
Transition metal catalysis, especially with rhodium and palladium complexes, is a benchmark for these reactions, enabling the generation of up to three stereogenic centers in a single step. researchgate.net Rhodium-catalyzed reactions of vinylsulfonamides with donor-acceptor carbenes derived from α-aryldiazoesters have been shown to produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent diastereo- and enantioselectivities. nih.gov Similarly, rhodium-catalyzed cyclopropanation of 2-azadienes with α-diazoesters yields aminocyclopropanes with vicinal quaternary carbon stereogenic centers. organic-chemistry.org
Biocatalysis has also emerged as a potent tool. Engineered variants of myoglobin (B1173299) have been utilized for the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from vinylarenes and diazoketones, which can be subsequently converted to aminocyclopropanes. nih.gov
| Catalyst/Method | Alkene Substrate | Carbene Precursor | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Rh₂(S-4-Br-NTTL)₄ | Vinylsulfonamide | α-Aryldiazoester | α-Aryl-β-aminocyclopropane carboxylate | >20:1 | up to 99% | nih.gov |
| Rhodium Complex | (Z)-internal 2-azadiene | α-Diazoester | Aminocyclopropane with three contiguous stereocenters | High | High | organic-chemistry.org |
| Chiral Amine (Organocatalysis) | α,β-Unsaturated aldehyde | Stabilized sulfonium (B1226848) ylide | Substituted cyclopropane | - | up to 96% | princeton.edu |
| Engineered Myoglobin | Vinylarene | Diazoketone | Cyclopropyl ketone | >99:1 | >99% | nih.gov |
Ring-Forming Reactions from Acyclic Precursors
Ring-forming reactions from acyclic precursors provide an alternative to carbene-based cyclopropanations. The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy that involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org This method allows for the synthesis of highly functionalized cyclopropanes with excellent stereocontrol, often dictated by the use of chiral catalysts, substrates, or nucleophiles. rsc.org
Another versatile approach involves the use of organozinc carbenoids. A one-pot synthesis of protected aminocyclopropanes has been developed featuring the in situ generation of carbamatoorganozinc carbenoids, which then react with a variety of alkenes. nih.gov This method is practical and inexpensive, proceeding under mild conditions. nih.gov The Kulinkovich reaction, which typically uses a titanium catalyst to convert esters or amides and a Grignard reagent into cyclopropanols or cyclopropylamines, represents another key strategy for forming the ring from acyclic starting materials. rsc.org
Transformation and Functionalization of Pre-existing Cyclopropane Systems
Introducing an amino group onto a pre-formed cyclopropane ring is a common and effective synthetic strategy. This can be achieved through the functional group manipulation of substituted cyclopropanes. Classical methods include the Curtius rearrangement of cyclopropylcarboxylic acids and the reduction of nitrocyclopropanes. nih.gov
More recently, transition-metal-catalyzed C-H functionalization has become a prominent method. rsc.org Palladium-catalyzed intramolecular C-H arylation has been used to create complex, polycyclic systems containing an intact cyclopropane ring. researchgate.netrsc.org This approach avoids the need to construct the strained ring late in a synthetic sequence and allows for the direct installation of functionality onto the carbocycle. rsc.org Additionally, oxidative ring-opening of acyl, sulfonyl, or carbamate-protected aminocyclopropanes can generate versatile 1,3-difunctionalized intermediates, which can be used to synthesize more complex nitrogen-containing molecules. epfl.ch
| Precursor | Reagents/Reaction | Product | Key Feature | Reference |
| Cyclopropylcarboxylic acid | Curtius Rearrangement | Aminocyclopropane | Functional group transformation | nih.gov |
| Nitrocyclopropane | Reduction | Aminocyclopropane | Functional group transformation | nih.gov |
| Aryl-substituted cyclopropane | Pd(0) catalyst, phosphoramidite (B1245037) ligand | Dihydroquinolone | Intramolecular C-H functionalization | rsc.org |
| Protected aminocyclopropane | Oxidizing agent, nucleophiles | 1,3-Difunctionalized propylamine | Ring-opening and functionalization | epfl.ch |
Chemo- and Regioselective Routes for Aminocyclopropane Formation
Achieving selectivity in the placement of the amino group is a critical challenge in the synthesis of aminocyclopropanes. A highly atom-efficient and direct route is the hydroamination of cyclopropenes. Enantioselective hydroamination of substituted cyclopropenes with various amines has been successfully developed using chiral half-sandwich rare-earth-metal catalysts. chemistryviews.org This method provides chiral aminocyclopropane derivatives in high yields and with excellent stereoselectivity under mild conditions. chemistryviews.org
Another conceptually simple approach is the direct addition of a protected aminocarbenoid to an alkene. While challenging, methods using carbamatoorganozinc carbenoids have proven effective for the direct one-pot synthesis of protected aminocyclopropanes from alkenes. nih.gov
Synthetic Approaches to the But-3-en-2-one (B6265698) (Enone) Moiety
The but-3-en-2-one fragment, also known as methyl vinyl ketone, is a classic α,β-unsaturated ketone (enone). nmppdb.com.ng Enones are exceptionally versatile intermediates in organic synthesis due to the presence of two reactive sites: the carbonyl carbon and the β-carbon of the double bond. ontosight.ai
Established Synthetic Pathways for α,β-Unsaturated Ketones
A variety of reliable methods exist for the synthesis of α,β-unsaturated ketones.
Aldol Condensation: This is one of the most fundamental carbon-carbon bond-forming reactions. The base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound, followed by dehydration, yields an enone. The Claisen-Schmidt reaction is a specific variation where an aldehyde or ketone reacts with an aromatic carbonyl compound lacking an α-hydrogen. ontosight.aiquora.comontosight.ai Condensation of an appropriate aldehyde with a ketone is a common strategy. nih.gov
Oxidation of Silyl (B83357) Enol Ethers (Saegusa-Ito Oxidation): The Saegusa-Ito oxidation is a widely used method that converts silyl enol ethers into the corresponding enones using a palladium catalyst. pkusz.edu.cn This method offers excellent control over the regiochemical outcome of the reaction, as the silyl enol ether can be pre-formed with specific regiochemistry. pkusz.edu.cn More recently, transition-metal-free, photocatalytic aerobic systems have been developed for this transformation. pkusz.edu.cn
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds having an active methylene (B1212753) group, such as trifluoroacetoacetates, in the presence of a catalyst like piperidine (B6355638)/acetic acid or functionalized silica (B1680970) gel. mdpi.com
Other Methods: A method involving the reaction of an aldehyde with pyrrolidine (B122466), followed by the addition of a ketone and trifluoroacetic acid at low temperature, has been described for preparing α,β-unsaturated ketones without the need for dehydrating agents like molecular sieves. google.com Additionally, the Morita-Baylis-Hillman reaction can be employed to synthesize functionalized enones, such as the reaction of methyl vinyl ketone with paraformaldehyde to yield 3-(hydroxymethyl)but-3-en-2-one. chemicalbook.com
Olefin Metathesis and Related Carbon-Carbon Bond Formations
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecules through the cleavage and reformation of carbon-carbon double bonds, a process catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nih.govbeilstein-journals.orgnih.gov This methodology offers significant potential for the synthesis of 1-(1-aminocyclopropyl)but-3-en-2-one and its analogs, particularly through ring-closing metathesis (RCM) and cross-metathesis (CM).
Ring-closing metathesis is instrumental in the formation of cyclic structures and has been widely applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net For the synthesis of structural analogs of this compound, a diallylated aminocyclopropane precursor could undergo RCM to furnish a cyclic amine with a vinyl substituent. Subsequent oxidation and functional group manipulation could then yield the desired butenone moiety. The choice of catalyst is crucial for the success of RCM, with second-generation Grubbs and Hoveyda-Grubbs catalysts being particularly effective due to their high functional group tolerance and activity. manchester.ac.uk
Cross-metathesis, on the other hand, provides a direct route to introduce or modify the butenone side chain. beilstein-journals.orgnih.gov For instance, a protected 1-vinylcyclopropylamine could be reacted with an appropriate α,β-unsaturated ketone under CM conditions to directly form the target structure. The success of this approach hinges on the relative reactivity of the two olefin partners and the choice of catalyst to minimize homodimerization and achieve high E/Z selectivity. beilstein-journals.org The reaction of vinyl C-glycosides with various terminal alkenes has been studied, demonstrating the feasibility of such transformations. nih.gov
The functional group tolerance of modern metathesis catalysts is a significant advantage, allowing for the presence of amine and ketone functionalities, often with appropriate protection, without significant catalyst deactivation. beilstein-journals.org However, challenges such as catalyst inhibition by nitrogen-containing substrates can sometimes be encountered, necessitating strategies like the use of additives or specific catalyst systems to overcome these limitations. beilstein-journals.org
Table 1: Comparison of Olefin Metathesis Strategies for Synthesis of this compound Analogs
| Strategy | Precursors | Key Transformation | Potential Advantages | Potential Challenges |
| Ring-Closing Metathesis (RCM) | Diallyl aminocyclopropane derivative | Intramolecular cyclization | Efficient formation of cyclic analogs | Requires subsequent functionalization to install the ketone |
| Cross-Metathesis (CM) | 1-Vinylcyclopropylamine and a vinyl ketone | Intermolecular C=C bond formation | Direct installation of the butenone side chain | Control of selectivity, potential for homodimerization |
Convergent and Tandem Synthetic Strategies for this compound
Building Block Approaches Utilizing Aminocyclopropyl and Enone Precursors
Convergent synthesis offers an efficient strategy for the construction of complex molecules by bringing together pre-synthesized, well-defined fragments or "building blocks" in the later stages of a synthetic sequence. For this compound, a logical convergent approach involves the coupling of an aminocyclopropyl precursor with an enone or a suitable three-carbon building block.
The 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives are readily available and serve as excellent starting points for the aminocyclopropyl fragment. acs.orgresearchgate.netnih.govfrontiersin.orgnih.govnih.govfrontiersin.org These can be converted to various functionalized aminocyclopropane building blocks, such as 1-aminocyclopropanecarboxaldehyde or a corresponding organometallic reagent.
The enone moiety can be introduced using a variety of vinyl ketone equivalents. For instance, the addition of a vinyl Grignard reagent or a related organometallic species to a suitable aminocyclopropyl-derived electrophile, such as an aldehyde or an activated ester, would directly furnish the butenone side chain. researchgate.net Alternatively, a protected aminocyclopropyl nucleophile could be added to a pre-formed vinyl ketone or a masked equivalent. researchgate.net
The development of modular and scalable routes to protected cyclopropane amino acid building blocks facilitates their use in such convergent strategies. acs.org These methods often avoid hazardous reagents and allow for the synthesis of enantiomerically pure materials, which is crucial for the development of biologically active compounds.
Multi-Component and Cascade Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer a highly atom- and step-economical approach to complex molecules. nih.gov The development of a three-component reaction for the synthesis of this compound could involve, for example, an aminocyclopropane derivative, an aldehyde, and an acetylide or a related C2-synthon. While a specific MCR for this target has not been extensively reported, the general principles of MCRs, such as the Mannich reaction, could be adapted. researchgate.net
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov A potential cascade strategy for the synthesis of this compound could be initiated by a Michael addition of an aminocyclopropane to an appropriate acceptor, followed by an intramolecular cyclization or rearrangement. rsc.orgnih.gov For instance, the reaction of a 2-hydroxycyclobutanone with an amine can trigger a tandem condensation and ring-contraction to yield α-aminocyclopropyl ketones. researchgate.netunica.itrsc.org This approach highlights the potential for complex transformations to be achieved in a single, efficient step.
The design of such cascade reactions requires careful consideration of the reactivity of the starting materials and intermediates to ensure the desired reaction sequence proceeds selectively. The use of organocatalysis or transition metal catalysis can be instrumental in controlling the outcome of these complex transformations.
Green Chemistry Considerations and Sustainable Synthetic Route Development
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety and efficiency. orientjchem.org For the synthesis of this compound, several green chemistry considerations can be applied.
The use of safer solvents and reaction conditions is a key aspect of green chemistry. Aqueous reaction media or biodegradable solvents can be explored as alternatives to traditional volatile organic compounds. Furthermore, catalyst selection plays a crucial role. The use of solid acid catalysts, for example, can simplify purification and allow for catalyst recycling. researchgate.net
Flow chemistry is another powerful tool for developing sustainable synthetic processes. nih.govmdpi.comd-nb.info Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. They also allow for the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately. unica.itrsc.org The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process.
Table 2: Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Employing water or bio-based solvents | Reduced environmental impact and toxicity |
| Catalysis | Utilizing solid acid catalysts or biocatalysts (e.g., transaminases) | Catalyst recyclability, high selectivity, mild reaction conditions |
| Atom Economy | Designing multi-component or cascade reactions | Reduced waste, increased efficiency |
| Process Intensification | Implementing continuous flow chemistry | Improved safety, scalability, and control over reaction parameters |
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 1 1 Aminocyclopropyl but 3 En 2 One
Reactivity Profiling of the Strained Cyclopropylamine (B47189) Substructure
The cyclopropylamine unit is a key determinant of the molecule's reactivity, largely due to the significant ring strain (approximately 27 kcal/mol). This strain can be released through various ring-opening reactions, making the cyclopropane (B1198618) ring act as a latent 1,3-dielectrophilic or radical precursor. The adjacent amino group plays a crucial role in modulating this reactivity, either by stabilizing intermediates through its lone pair of electrons or by influencing the regioselectivity of bond cleavage.
The strained C-C bonds of the cyclopropane ring in 1-(1-aminocyclopropyl)but-3-en-2-one are susceptible to cleavage under thermal, photochemical, or chemical inducement, leading to various ring-opened products. Oxidative ring-opening is a particularly effective strategy for transforming protected aminocyclopropanes into valuable 1,3-dielectrophilic intermediates. epfl.chchemrxiv.org For instance, treatment of acyl-protected aminocyclopropanes with an oxidant can generate intermediates that are readily trapped by nucleophiles. epfl.ch
Fragmentation pathways are also a characteristic feature of cyclopropylamine derivatives, often initiated by one-electron oxidation. The resulting radical cation can undergo C-C bond cleavage to relieve ring strain, leading to the formation of a distonic radical cation. Subsequent fragmentation can lead to smaller, stable molecules. While specific fragmentation pathways for this compound are not extensively documented, analogies can be drawn from mass spectrometry studies of similar cyclic compounds, where alpha-cleavage and McLafferty-type rearrangements are common. libretexts.org
Table 1: Representative Ring-Opening Reactions of Cyclopropylamine Derivatives
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Acyl-protected aminocyclopropane | NIS, MeOH, diphenyl phosphate | 1,3-difunctionalized propylamine | epfl.ch |
| N-cyclopropylamide | AlCl3 | N-(2-chloropropyl)amide or 5-methyl-2-oxazoline | rsc.org |
The oxidation of the amino group in the cyclopropylamine moiety can lead to the formation of highly reactive intermediates. One-electron oxidation, for instance, can generate a nitrogen-centered radical cation. This species can trigger the opening of the cyclopropane ring to form a carbon-centered radical, which can then be trapped by various radical acceptors. nih.govrsc.org The generation of radical intermediates from aminocyclopropanes has become a powerful strategy in organic synthesis, avoiding the need for the double activation often required in ionic pathways. rsc.org
Two-electron oxidation of the amine can lead to the formation of a nitrenium ion (R₂N⁺). wikipedia.orgresearchgate.net These electron-deficient species are highly electrophilic and can undergo a variety of transformations. wikipedia.orgresearchgate.net Cyclopropyl-substituted nitrenium ions, in particular, exhibit unique reactivity, including ring expansion to form azetium ions or fragmentation via ethylene (B1197577) elimination. chemrxiv.org The presence of the enone functionality in this compound could potentially influence the fate of such intermediates through intramolecular interactions.
Table 2: Examples of Reactive Intermediates from Aminocyclopropane Analogs
| Precursor | Method of Generation | Reactive Intermediate | Subsequent Reaction | Reference |
|---|---|---|---|---|
| N-Biphenyl-N-cyclopropylamine | Photolysis of N-aminopyridinium salt | Cyclopropyl-substituted nitrenium ion | Ring expansion, ethylene elimination | chemrxiv.org |
| Aminocyclopropane derivative | Single Electron Transfer (SET) | Radical cation | Ring-opening to carbon radical | nih.govrsc.org |
While the cyclopropane ring is generally considered electron-rich, the presence of the adjacent ketone in this compound can polarize the ring system, rendering it susceptible to nucleophilic attack. Cyclopropanes bearing an electron-accepting group can act as effective electrophiles, undergoing polar, ring-opening reactions with nucleophiles. researchgate.net This reactivity is enhanced by the relief of ring strain in the transition state. The attack of a nucleophile typically occurs at one of the carbon atoms of the cyclopropane ring, leading to a ring-opened adduct.
Conversely, the cyclopropane ring can also react with electrophiles. The high p-character of the C-C bonds allows the ring to behave similarly to an alkene in some respects. Electrophilic addition to the cyclopropane ring would likely proceed via a corner-protonated or edge-protonated non-classical carbocation, which would then be trapped by a nucleophile, resulting in a ring-opened product. In the context of this compound, the amino group would likely be protonated under acidic conditions, deactivating the ring towards electrophilic attack.
Rearrangements are common in strained ring systems, often driven by the release of ring strain. Cyclopropylamine derivatives can undergo a variety of rearrangement reactions. For instance, α-hydroxy imines, which can be formed from the corresponding α-hydroxy ketones, can undergo rearrangement to α-amino ketones. While the thermodynamic driving force for this is often small, it can be synthetically useful.
A notable rearrangement involving cyclopropyl-substituted intermediates is the expansion of the three-membered ring to a four-membered ring. As mentioned previously, cyclopropyl-substituted nitrenium ions have been shown to rearrange to form azetium ions. chemrxiv.org Similarly, cyclopropylimine intermediates, formed from the reaction of cyclopropyl (B3062369) ketones with amines, can undergo ring expansion to form larger heterocyclic structures.
Table 3: Selected Ring Expansion and Rearrangement Reactions
| Substrate Type | Intermediate | Product Type | Driving Force | Reference |
|---|---|---|---|---|
| N-Cyclopropylamide | Aziridine intermediate | 5-methyl-2-oxazoline | Release of ring strain | rsc.org |
| N-Biphenyl-N-cyclopropyl nitrenium ion | Azetium ion | Azetidine derivative | Formation of a less strained ring | chemrxiv.org |
Reaction Dynamics of the Enone Substructure
The but-3-en-2-one (B6265698) portion of the molecule is a classic Michael acceptor. The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient β-carbon, which is a prime target for nucleophilic attack.
The Michael addition, or conjugate 1,4-addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and is effective for a wide range of nucleophiles, including enolates, amines, thiols, and cuprates. masterorganicchemistry.comorganic-chemistry.org
For this compound, the enone substructure is expected to readily undergo Michael addition with suitable nucleophiles. The reaction would involve the attack of the nucleophile at the carbon atom β to the carbonyl group, followed by protonation of the resulting enolate to yield the 1,4-adduct. The stereochemical outcome of such an addition could potentially be influenced by the adjacent bulky aminocyclopropyl group.
Table 4: Common Nucleophiles in Michael Addition Reactions
| Nucleophile Class (Michael Donor) | Example | Product of Addition to Enone |
|---|---|---|
| Enolates | Diethyl malonate | 1,5-dicarbonyl compound |
| Amines | Piperidine (B6355638) | β-amino ketone |
| Thiols | Thiophenol | β-thioether ketone |
Carbonyl Reactivity and Derivative Formation (e.g., Imine/Enamine Chemistry)
The presence of a ketone functional group in this compound dictates a significant portion of its chemical reactivity, particularly in the formation of nitrogen-containing derivatives such as imines and enamines. The molecule contains a primary amino group, which can react with the carbonyl group of an aldehyde or ketone to form an imine, a compound containing a carbon-nitrogen double bond. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration, and is typically catalyzed by acid. libretexts.orglibretexts.org
The mechanism for imine formation is a reversible, multi-step process. libretexts.org It commences with the nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org Subsequent proton transfers lead to a neutral intermediate known as a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Elimination of water results in the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The optimal pH for this reaction is typically mildly acidic, around 4 to 5, as sufficient acid is needed to protonate the hydroxyl group for elimination, but excessive acidity would protonate the starting amine, rendering it non-nucleophilic. libretexts.org
While ketones can also react with secondary amines to form enamines, the reaction with a primary amine, such as the one present in this compound, predominantly yields an imine. youtube.com An enamine is an unsaturated compound derived from the reaction of an aldehyde or ketone with a secondary amine and is characterized by a C=C double bond adjacent to a nitrogen atom. wikipedia.orgmasterorganicchemistry.com The tautomerism between an imine and an enamine is analogous to the keto-enol tautomerism. wikipedia.org However, for derivatives of primary amines, the imine form is generally more stable.
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic adduct |
| 2 | Proton transfer to form a neutral carbinolamine. | Carbinolamine |
| 3 | Protonation of the hydroxyl group under acidic conditions. | Protonated carbinolamine |
| 4 | Elimination of a water molecule to form an iminium ion. | Iminium ion |
| 5 | Deprotonation to yield the final imine. | Imine |
Synergistic Effects of the Aminocyclopropyl and Enone Functionalities on Overall Reactivity
The enone moiety is an α,β-unsaturated ketone, which possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. This allows for two main types of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). rsc.org The outcome of a reaction with a nucleophile is often dependent on the nature of the nucleophile and the reaction conditions.
The aminocyclopropyl group introduces several key features:
A Nucleophilic Primary Amine: The amino group can act as a nucleophile, as discussed in the context of imine formation. It can also function as an intramolecular base, potentially mediating or catalyzing other reactions within the molecule.
A Strained Cyclopropyl Ring: Cyclopropane rings are known for their significant ring strain. This strain endows them with unique electronic properties, sometimes described as having "π-character," which can influence adjacent functional groups. The ring itself can undergo cleavage reactions under certain conditions, a reactivity pathway exploited by enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase. nih.govnih.gov
The synergy between these groups can manifest in several ways. The electron-donating nature of the amino group can influence the electron density of the enone system. Conversely, the electron-withdrawing nature of the enone can decrease the basicity and nucleophilicity of the amino group. The strained cyclopropyl ring can affect the conjugation of the enone system, potentially altering the electrophilicity of both the carbonyl carbon and the β-carbon. This creates a delicate balance of reactivity, where multiple reaction pathways, including nucleophilic addition, conjugate addition, and potential ring-opening, are possible. nih.gov
Computational Chemistry and Theoretical Studies on Reaction Mechanisms
While specific experimental studies on the reaction mechanisms of this compound are not extensively documented, computational chemistry provides powerful tools to predict and analyze its reactivity. nih.gov Theoretical studies, including quantum mechanical calculations, transition state analysis, and molecular dynamics simulations, can offer profound insights into the molecule's electronic structure, conformational preferences, and reaction pathways. enaminestore.comnih.gov
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. als-journal.com For this compound, DFT calculations can provide a detailed picture of its intrinsic properties. nih.gov
Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. als-journal.com
Molecular Electrostatic Potential (MEP): MEP maps are valuable for predicting chemical reactivity. nih.gov For this molecule, an MEP map would likely show regions of negative potential (electron-rich) around the carbonyl oxygen and the lone pair of the nitrogen atom, identifying them as sites for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected at the carbonyl carbon and the β-carbon of the enone, highlighting them as sites for nucleophilic attack. nih.gov
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov FMO analysis can help predict the molecule's behavior in pericyclic reactions and its interactions with various nucleophiles and electrophiles.
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| DFT Geometry Optimization | Bond lengths, bond angles | Provides the most stable 3D conformation. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies nucleophilic and electrophilic sites for reactions. |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gap | Predicts chemical reactivity and kinetic stability. |
Transition State Analysis and Reaction Pathway Mapping
To understand the mechanism of a chemical reaction, it is essential to characterize the transition state—the highest energy point along the reaction coordinate. arxiv.org Computational methods can be used to locate these transition state structures and map the entire reaction pathway from reactants to products. nih.gov
For reactions involving this compound, such as imine formation or a Michael addition, transition state analysis could calculate the activation energy for each potential pathway. researchgate.net By comparing the activation energies of competing reactions, researchers can predict which reaction is kinetically favored under specific conditions. This analysis provides a theoretical basis for understanding reaction outcomes and regioselectivity, offering insights that are often difficult to obtain through experimental means alone. arxiv.orgdntb.gov.ua
Molecular Dynamics Simulations for Conformational and Reactive Studies
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of molecular behavior, complementing the static picture offered by quantum mechanical calculations. mdpi.com
For this compound, MD simulations can be employed to:
Explore Conformational Space: The molecule has several rotatable single bonds. MD simulations can explore the different conformations the molecule can adopt in solution and determine their relative stabilities. arxiv.org
Analyze Solvent Effects: The presence and type of solvent can significantly influence reaction rates and mechanisms. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insight into how the solvent shell affects the accessibility of reactive sites.
Study Dynamic Interactions: When studying a reaction with another molecule, MD can simulate the approach and interaction of the reactants, helping to visualize the initial steps leading up to the chemical transformation. nih.govnih.gov This is particularly useful for understanding how the molecule's flexibility and shape influence its ability to bind to another reactant or a catalyst. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a wealth of information regarding the connectivity, chemical environment, and spatial proximity of atoms within 1-(1-Aminocyclopropyl)but-3-en-2-one can be obtained.
High-Field 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)
The initial characterization of this compound would involve acquiring standard 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.
Further detailed analysis is achieved through a suite of 2D NMR experiments:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between the vinyl protons of the but-3-en-2-one (B6265698) moiety and the protons on the cyclopropyl (B3062369) ring.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HMBC): These experiments establish correlations between protons and the carbon atoms they are directly attached to (HMQC) or separated by two or three bonds (HMBC). HMQC is crucial for assigning carbon signals based on their attached protons. HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton by observing long-range correlations, for instance, between the carbonyl carbon and nearby protons.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below based on typical values for similar structural motifs.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
Note: Actual chemical shifts would need to be determined experimentally.
Stereochemical Assignment via NOESY and Chiral Shift Reagents
The stereochemistry of this compound, particularly if chiral centers are present or if there are distinct stereoisomers, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close in space, providing through-space correlations that are invaluable for determining relative stereochemistry. For example, NOE correlations could help define the spatial relationship between the aminocyclopropyl group and the butenone chain.
In cases of enantiomers, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the analyte, leading to the separation of NMR signals for the different enantiomers, allowing for their identification and quantification.
Dynamic NMR for Conformational Analysis
The conformational flexibility of this compound, such as rotation around single bonds, can be studied using dynamic NMR (DNMR) techniques. copernicus.orgunibas.it By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, distinct signals for different conformers may be observed, while at higher temperatures, these signals may coalesce as the rate of interconversion increases. unibas.it This allows for the determination of the energy barriers associated with these conformational changes. unibas.it
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms.
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Value | Value |
| [M+Na]⁺ | Value | Value |
Note: Values are placeholders and would be determined experimentally.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragmentation pathways would likely involve cleavages of the cyclopropyl ring and the butenone side chain, providing valuable structural confirmation. Common fragmentation patterns in molecules with amine and ketone functionalities include alpha-cleavage and McLafferty rearrangements. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important technique for identifying the various functional groups present within a molecule. In the case of this compound, the IR spectrum would exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The primary amine (N-H) stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. nih.gov Primary amines show two bands in this region, one for the symmetric and one for the asymmetric stretching modes. nih.gov The C-H stretching vibrations of the vinyl group (=C-H) would appear at frequencies above 3000 cm⁻¹, generally in the 3020-3100 cm⁻¹ range. nih.govamanote.com In contrast, the C-H stretching vibrations of the cyclopropyl and other sp³ hybridized carbon atoms are expected in the 2850-3000 cm⁻¹ region. nih.govresearchgate.net
A strong, sharp absorption band characteristic of the carbonyl group (C=O) of the α,β-unsaturated ketone would be prominent in the spectrum. nih.gov Conjugation with the vinyl group typically shifts the C=O stretching frequency to a lower wavenumber, expected in the range of 1685-1710 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) of the vinyl group gives rise to a stretching vibration around 1640-1680 cm⁻¹. nih.gov
The fingerprint region, below 1500 cm⁻¹, would contain a complex series of bands arising from C-C stretching, C-N stretching, and various bending vibrations (C-H bend, N-H bend). researchgate.net The C-N stretching of the amine is expected in the 1020-1250 cm⁻¹ range. The out-of-plane bending vibrations of the vinyl C-H bonds are also found in this region and can provide information about the substitution pattern of the double bond. nih.govamanote.com
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |
| Vinyl Group | =C-H Stretch | 3020-3100 | Medium |
| Cyclopropyl/Alkyl | C-H Stretch | 2850-3000 | Medium to Strong |
| α,β-Unsaturated Ketone | C=O Stretch | 1685-1710 | Strong |
| Vinyl Group | C=C Stretch | 1640-1680 | Medium to Weak |
| Amine | C-N Stretch | 1020-1250 | Medium |
| Vinyl Group | =C-H Bend (out-of-plane) | 700-1000 | Strong |
Electronic Circular Dichroism (ECD) for Chiral Assessment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules. researchgate.net Since this compound possesses a chiral center at the C1 position of the cyclopropyl ring, ECD can be employed to determine its absolute configuration.
The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The chromophores within the molecule, in this case primarily the α,β-unsaturated ketone, will give rise to characteristic electronic transitions that are ECD active. The observed Cotton effects, which can be positive or negative, are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. researchgate.net
For this compound, the key electronic transitions would be the n→π* and π→π* transitions of the enone system. The lower energy n→π* transition is typically weak in UV-Vis absorption but can show a strong Cotton effect in the ECD spectrum. The higher energy π→π* transition is generally more intense in both UV-Vis and ECD. The signs and magnitudes of these Cotton effects are dictated by the chirality of the molecule.
In practice, the absolute configuration is often determined by comparing the experimental ECD spectrum with the theoretically calculated spectra for the possible enantiomers (R and S). amanote.com Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectra for each enantiomer. amanote.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. amanote.com The conformation of the molecule can also significantly influence the ECD spectrum, and therefore, conformational analysis is often a crucial part of the computational prediction of ECD spectra. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.netnih.gov To perform this analysis on this compound, a single crystal of high quality is required.
The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.
For chiral molecules, the absolute configuration can be determined using anomalous dispersion, often referred to as the Bijvoet method. researchgate.net This technique relies on the fact that when the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, and the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. researchgate.net By carefully measuring these intensity differences, the absolute configuration of the molecule can be established. The presence of atoms heavier than carbon and oxygen can enhance this effect, but with modern diffractometers and techniques, it is often possible to determine the absolute configuration of light-atom molecules. researchgate.net
The crystal structure of aminocyclopropane has been reported to have a rhombohedral space group R3c, with specific cell parameters. While not the exact molecule , this provides some insight into the packing of aminocyclopropane moieties in the solid state. A full crystallographic analysis of this compound would reveal its specific crystal system, space group, and unit cell dimensions, as well as detailed intramolecular and intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.
Chemical Derivatization and Functionalization of 1 1 Aminocyclopropyl but 3 En 2 One
Modifications of the Amine Functionality
The primary amine group attached to the cyclopropyl (B3062369) ring is a key site for nucleophilic reactions. Its modification can lead to the formation of amides, sulfonamides, and new carbon-nitrogen bonds, significantly altering the molecule's physicochemical properties.
The nucleophilic character of the primary amine allows for straightforward reactions with various electrophiles to form amides, alkylamines, and sulfamoylamides.
Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This transformation is fundamental in peptide synthesis and for the introduction of various functional groups. The use of N-heterocyclic carbene (NHC) catalysis in conjunction with photoredox catalysis represents an advanced method for the asymmetric α-acylation of tertiary amines, a process that could be adapted for derivatization. nih.gov
Alkylation: N-alkylation can be achieved using alkyl halides. However, this method often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled alkylation can be performed using reductive amination or through modern catalytic methods like hydrogen-borrowing catalysis, which employs alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This latter method is advantageous as it produces water as the only stoichiometric byproduct. nih.gov
Sulfamoylation: The amine can be converted into a sulfamide (B24259) by reaction with a sulfamoyl chloride. These reactions are typically base-promoted. nih.gov One-pot tandem sulfamoylation followed by an intramolecular cyclization (such as an aza-Michael reaction) has been used to synthesize complex heterocycles like oxathiazinane dioxides from linear precursors. nih.gov
Table 1: Summary of Amine Functionalization Reactions
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | N-Acyl Amide |
| Alkylation | Alkyl Halides, Alcohols | Secondary/Tertiary Amine |
The primary amine of 1-(1-aminocyclopropyl)but-3-en-2-one can react with aldehydes and ketones to form imines, also known as Schiff bases. unizin.org This reaction is a reversible, acid-catalyzed process that proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of the carbinolamine yields the imine. libretexts.orglibretexts.org The optimal pH for imine formation is typically weakly acidic, around 4 to 5, which is a compromise between the need to protonate the carbinolamine to facilitate water elimination and the need to have the amine in its unprotonated, nucleophilic form. libretexts.org
While primary amines form imines (C=N bond), secondary amines react with carbonyl compounds to yield enamines (C=C-N bond). unizin.orglibretexts.org The reaction mechanism is similar up to the formation of an iminium ion intermediate. libretexts.org Since the primary amine of the title compound would be converted to a secondary amine after initial alkylation, it could then participate in enamine formation.
The formation of imines is a key step in various biological pathways and synthetic transformations, including reductive amination, where the imine is subsequently reduced to a secondary amine. youtube.com
Given the presence of the reactive enone moiety, selective functionalization of the nitrogen atom requires careful selection of reaction conditions to prevent unwanted side reactions, such as Michael addition. General protocols for the N-functionalization of nitrogen-containing heterocycles often involve reactions with C(sp3), C(sp2), or C(sp) electrophiles. nih.govnih.gov
Strategies to achieve selective N-functionalization include:
Use of Protecting Groups: The enone system can be temporarily protected to prevent its reaction while the amine is being modified. For instance, the carbonyl group could be converted into a ketal, which is stable under basic conditions used for N-alkylation or acylation, and can be removed later under acidic conditions.
Reaction Condition Optimization: Controlling factors like temperature, solvent, and the nature of the base can favor N-functionalization over reactions at the enone. For example, performing reactions at low temperatures can often kinetically favor the faster N-acylation over the slower Michael addition.
Catalyst-Controlled Selectivity: Modern synthetic methods increasingly rely on catalysts to direct a reaction to a specific site on a multifunctional molecule. While specific examples for this compound are not detailed, the principle of using chemo- and regioselective catalysts is a cornerstone of modern organic synthesis. researchgate.net
Transformations of the Enone Moiety
The enone functional group is a versatile platform for a variety of chemical transformations due to its conjugated system, which includes a reactive alkene and a carbonyl group. nih.govresearchgate.net These sites can undergo selective reduction, oxidation, and addition reactions.
The selective reduction of an enone is a common challenge in organic synthesis.
Selective Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group to an allylic alcohol without affecting the carbon-carbon double bond.
Selective Alkene Reduction (Conjugate Reduction): Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst, can selectively reduce the C=C double bond, yielding a saturated ketone. Other methods include the use of dissolving metal reductions or reagents like lithium aluminum hydride under certain conditions.
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride, will typically reduce both the carbonyl group and the alkene, leading to a saturated alcohol.
Oxidation reactions of the enone can also be targeted at either the alkene or other parts of the molecule.
Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). Due to the electron-withdrawing nature of the carbonyl group, the alkene is less reactive than an isolated double bond, often requiring more forcing conditions.
Oxidative Cleavage: Ozonolysis of the alkene will cleave the double bond, producing a ketone and a formaldehyde (B43269) fragment after a reductive workup. utdallas.edu
Enones are susceptible to nucleophilic attack at two positions: the carbonyl carbon (1,2-addition) and the β-carbon of the alkene (1,4-addition or conjugate/Michael addition). nih.govmasterorganicchemistry.com The regioselectivity of the addition is highly dependent on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com
Conjugate Addition (1,4-Addition): Softer nucleophiles, such as organocuprates (Gilman reagents), thiols, amines, and enolates, preferentially add to the β-carbon. nih.gov This reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to give the final product. This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.
Direct Addition (1,2-Addition): Harder, more reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to add directly to the carbonyl carbon. libretexts.org This reaction is typically irreversible and kinetically controlled. Low temperatures often favor 1,2-addition.
The balance between these two addition pathways can be influenced by Lewis acid catalysts, which can coordinate to the carbonyl oxygen and enhance the electrophilicity of either the carbonyl carbon or the β-carbon.
Table 2: Summary of Enone Addition Reactions
| Addition Type | Position of Attack | Typical Nucleophiles | Product Type |
|---|---|---|---|
| 1,2-Addition | Carbonyl Carbon | Organolithiums, Grignard Reagents | Allylic Alcohol |
Cycloaddition Reactions Involving the But-3-en-2-one (B6265698) Component
The but-3-en-2-one portion of the molecule contains a carbon-carbon double bond that is activated by the adjacent carbonyl group, making it an excellent participant in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a controlled manner.
One of the most prominent classes of cycloadditions for this system is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In these reactions, the activated alkene of the butenone component acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. A common strategy involves the in situ generation of azomethine ylides from the condensation of α-amino acids with aldehydes or ketones, which then react with the butenone moiety. beilstein-journals.orgmdpi.com This approach allows for the creation of highly substituted pyrrolidine (B122466) rings, which are core structures in many biologically active compounds. beilstein-journals.org Similarly, nitrones can serve as the 1,3-dipole, reacting with the alkene to yield isoxazolidine (B1194047) derivatives. nih.gov Research into [3+2] cycloadditions with analogous nitroalkenes has demonstrated that these reactions can proceed with high regio- and stereoselectivity, leading to specific isomers of the final product. nih.gov
The table below summarizes representative [3+2] cycloaddition reactions applicable to the but-3-en-2-one moiety.
| 1,3-Dipole Source | Dipolarophile | Resulting Heterocycle | Potential Stereochemistry |
| α-Amino Acid + Aldehyde | C=C bond of butenone | Substituted Pyrrolidine | Multiple contiguous stereocenters |
| Nitrone | C=C bond of butenone | Substituted Isoxazolidine | High regio- and stereoselectivity |
| Diazoalkane | C=C bond of butenone | Substituted Pyrazoline | Regiocontrolled |
Beyond [3+2] cycloadditions, other reaction types are conceivable. For instance, multicomponent reactions involving vinyl ketones have been developed to synthesize dihydropyridines through formal [1+2+1+2] cycloadditions. researchgate.net These complex transformations build highly functionalized rings by combining multiple starting materials in a single step, offering an efficient pathway to diverse molecular scaffolds. The reactivity of the but-3-en-2-one component makes it a prime candidate for exploration in such higher-order cycloaddition strategies.
Regioselective and Stereoselective Functionalization
The presence of multiple reactive sites in this compound—the amine, the ketone, the alkene, and the cyclopropane (B1198618) C-C bonds—makes regioselectivity a critical consideration in its functionalization. Furthermore, the potential for creating new stereocenters necessitates stereoselective control.
Regioselectivity: Chemical modifications can be directed to a specific functional group by choosing appropriate reagents and reaction conditions.
Amine Functionalization: The primary amine can be selectively acylated, alkylated, or used in condensation reactions without affecting the butenone system under controlled conditions.
Butenone Functionalization: The α,β-unsaturated ketone is susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles at the terminal carbon of the double bond. It can also undergo 1,2-addition at the carbonyl carbon. The choice between these pathways can often be controlled, for example, by using soft nucleophiles for 1,4-addition and hard nucleophiles for 1,2-addition.
Cyclopropane Ring Activation: While typically stable, the strained cyclopropane ring can be activated for ring-opening reactions, particularly through transition metal catalysis. nih.gov
Ligand-controlled catalysis offers a powerful strategy for achieving regioselectivity. For instance, palladium/N-heterocyclic carbene (NHC) ligand systems have been shown to enable exclusive α-regioselectivity in the C–F bond functionalization of related gem-difluorocyclopropanes, a principle that could be extended to control reactions involving the aminocyclopropane ring. nih.gov Similarly, cobalt-catalyzed reductive coupling reactions have been used for the highly regioselective synthesis of pyrrolidinone derivatives from related starting materials. organic-chemistry.org
Stereoselectivity: Developing stereoselective transformations is crucial for synthesizing enantiomerically pure derivatives. Asymmetric catalysis is a key methodology for achieving this.
Asymmetric Additions: The addition of nucleophiles to the butenone moiety can be rendered stereoselective. For example, catalytic asymmetric methods for the addition of vinylzinc reagents to aldehydes have been developed that provide products with high enantioselectivity. nih.gov Similar strategies could be adapted for additions to the vinyl ketone system of the target molecule.
Substrate-Controlled Stereoselectivity: The existing stereocenter at the aminocyclopropyl group (if the amine is derivatized to create one) can influence the stereochemical outcome of subsequent reactions on the butenone side chain, a process known as substrate-controlled diastereoselection.
Hydrogenation: The diastereoselective hydrogenation of the alkene or reduction of the ketone can furnish products with new stereocenters. For example, the hydrogenation of β-hydroxy enamines over a Palladium/Carbon catalyst has been shown to produce syn-1,3-amino alcohols with high diastereoselectivity. nih.gov
The table below presents examples of methodologies for selective functionalization.
| Reaction Type | Target Site | Reagents/Catalyst | Selectivity |
|---|---|---|---|
| Conjugate Addition | Alkene (β-carbon) | Organocuprates | High Regioselectivity (1,4- vs. 1,2-addition) |
| Asymmetric C-C Bond Formation | Ketone (carbonyl carbon) | Alkenylzinc reagent, chiral amino alcohol catalyst | High Enantioselectivity (up to 98% ee) nih.gov |
| Diastereoselective Hydrogenation | Alkene | Pd/C, H₂ | High Diastereoselectivity (>20:1 dr) nih.gov |
Development of Novel Derivatization Reagents and Methodologies
The derivatization of this compound is essential for various applications, including enhancing its detectability in analytical systems, enabling chiral separation, and preparing it for conjugation to other molecules. Research has led to the development of specialized reagents that target the specific functional groups present in the molecule: the primary amine and the ketone.
Derivatization of the Primary Amine: The primary amine is a common target for derivatization, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). Novel reagents are designed to react quickly and specifically with the amine, attaching a tag that improves ionization efficiency and allows for sensitive detection.
For Enhanced MS Detection: Reagents such as Ns-MOK-β-Pro-OSu have been developed for the pre-column derivatization of amino groups. nih.gov These reagents are designed with moieties that produce characteristic fragment ions in tandem mass spectrometry (MS/MS), enabling highly selective and sensitive quantification. nih.gov Another approach uses reagents that introduce a permanently charged group, such as those with a quaternary ammonium function, to improve MS sensitivity. researchgate.net
For Chiral Separation: To separate enantiomers of chiral amines, novel chiral derivatization reagents are employed. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) reacts with carboxylic acids, but similar principles apply to creating reagents for amines. nih.gov These reagents create diastereomeric derivatives that can be separated on standard chromatography columns.
Derivatization of the Ketone: The ketone functionality offers an alternative handle for derivatization, especially when the amine group is involved in other transformations.
Hydrazine-Based Reagents: Fluorescent hydrazides, such as dansyl hydrazine (B178648) and coumarin (B35378) hydrazides, are widely used to label ketones. thermofisher.com They react to form a stable hydrazone linkage, attaching a fluorophore that facilitates detection.
On-Tissue Derivatization: For applications like mass spectrometry imaging (MSI), on-tissue derivatization methods have been developed. Girard's Reagent T (GT), which contains a quaternary ammonium group, can be used to label ketones directly on a tissue sample, adding a permanent positive charge and significantly enhancing detection sensitivity in MSI experiments. mdpi.com
The following table highlights some advanced derivatization reagents and their applications.
| Reagent Name | Target Functional Group | Purpose of Derivatization | Analytical Method |
|---|---|---|---|
| Ns-MOK-β-Pro-OSu | Primary Amine | Increased detection sensitivity and selectivity | UHPLC-HR-MS/MS nih.gov |
| (R)-CIMa-OSu | Primary Amine | Distinguishing primary from secondary amines | LC-MS/MS researchgate.net |
| Girard's Reagent T (GT) | Ketone | Enhanced detection sensitivity in imaging | Mass Spectrometry Imaging (MSI) mdpi.com |
Role As a Synthetic Building Block in Complex Molecular Architectures
Incorporation into Nitrogen-Containing Heterocyclic Systems
The presence of both a nucleophilic primary amine and an electrophilic α,β-unsaturated system within the same molecule makes 1-(1-aminocyclopropyl)but-3-en-2-one an ideal precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions, such as the aza-Michael addition, can be employed to construct pyrrolidine (B122466) and piperidine (B6355638) ring systems.
The synthesis of pyrrolidine and piperidine derivatives is of significant interest due to their prevalence in the core structures of many natural products and pharmaceuticals. rsc.orgnih.gov While direct, documented examples of the synthesis of pyrrolidine and piperidine derivatives starting specifically from this compound are not extensively reported in the reviewed literature, the molecular structure of this compound is well-suited for such transformations.
The primary amine can act as a nucleophile in an intramolecular conjugate addition to the α,β-unsaturated ketone, a process known as an aza-Michael reaction. Depending on the reaction conditions and the conformation of the molecule, this cyclization can lead to the formation of either a five-membered pyrrolidine ring or a six-membered piperidine ring. The general principle of aminocyclization is a well-established strategy for the synthesis of these heterocycles. rsc.orgmdpi.com
For instance, a related synthetic strategy involves the intramolecular cyclization of unsaturated amines to afford 3-azidopiperidines, which can be further functionalized. nih.gov This highlights the utility of intramolecular cyclizations of amino-alkenes in the synthesis of piperidine scaffolds. Similarly, the synthesis of pyrrolidines from cyclopropyl (B3062369) carbonyl compounds has been reported, suggesting that the aminocyclopropyl moiety can be a precursor to the pyrrolidine ring. rsc.org
The following table illustrates the potential cyclization products from this compound.
| Starting Material | Potential Reaction Type | Potential Product(s) |
| This compound | Intramolecular aza-Michael Addition | Substituted Pyrrolidine or Piperidine |
Further research into the specific reaction conditions required to control the regioselectivity of the cyclization (i.e., the formation of the pyrrolidine versus the piperidine ring) would be a valuable area of investigation.
Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govmdpi.com The structure of this compound offers intriguing possibilities for the construction of spirocyclic frameworks.
One potential pathway to a spirocyclic system involves an intramolecular cyclization where the cyclopropane (B1198618) ring participates in the ring-forming step. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported to construct densely substituted cyclopentane (B165970) structures. nih.gov This suggests that the cyclopropyl ketone moiety in this compound could potentially undergo similar cycloaddition reactions.
Another possibility is an intramolecular Michael reaction leading to a spiro-pyrrolidine. The primary amine could attack the double bond, and subsequent ring closure involving the cyclopropane ring could lead to a spirocyclic system. The synthesis of spiropyrrolidines through an asymmetric 'clip-cycle' strategy involving an aza-Michael cyclization has been demonstrated with other systems. whiterose.ac.uk
The table below outlines a hypothetical synthetic route to a spirocyclic system.
| Starting Material | Proposed Reaction Sequence | Potential Spirocyclic Product |
| This compound | 1. Intramolecular aza-Michael Addition2. Ring expansion/rearrangement | Spiro[cyclopropane-1,3'-pyrrolidine] derivative |
The diastereoselectivity of such spirocyclization reactions would be a critical aspect to control and would likely depend on the reaction conditions and the use of chiral catalysts or auxiliaries. researchgate.net
Precursor for Advanced Amino Acid and Peptidomimetic Analogs
The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a major focus in drug discovery. nih.gov Conformationally constrained amino acids are key components in the design of peptidomimetics as they can impart improved metabolic stability and receptor selectivity. nih.govrsc.org The 1-aminocyclopropane-1-carboxylic acid (ACC) moiety is a well-known constrained amino acid analog. researchgate.net
This compound serves as an excellent precursor for the synthesis of advanced and structurally diverse amino acid and peptidomimetic analogs. The aminocyclopropyl group provides the constrained amino acid core, while the butenone side chain offers a versatile handle for further chemical modifications.
The α,β-unsaturated ketone is a Michael acceptor, allowing for the introduction of a wide variety of substituents through conjugate addition reactions. This enables the synthesis of a library of peptidomimetic candidates with diverse side chains, which can be screened for biological activity. The synthesis of constrained β-amino acid-containing miniproteins has been shown to be a valuable strategy in peptide design. rsc.org
The following table provides examples of how this compound can be utilized to generate peptidomimetic analogs.
| Reaction Type | Reagent/Reactant | Resulting Structure |
| Michael Addition | Thiol (e.g., Cysteine derivative) | Cysteine-adduct of the aminocyclopropyl ketone |
| Michael Addition | Amine (e.g., Lysine derivative) | Lysine-adduct of the aminocyclopropyl ketone |
| Reduction of Ketone | Reducing agent (e.g., NaBH4) | Aminocyclopropyl butenol (B1619263) derivative |
| Reductive Amination | Amine + Reducing agent | N-substituted aminocyclopropyl butane (B89635) derivative |
These modifications can be used to mimic the side chains of natural amino acids or to introduce novel functionalities to probe interactions with biological targets.
Development of Scaffolds for Novel Organic Materials
The use of this compound in the development of novel organic materials is not a well-documented area of research. While vinyl ketones are known to undergo polymerization to form polyvinyl ketones (PVKs), which have applications as photo-responsive polymers, the specific polymerization of this aminocyclopropyl-substituted vinyl ketone has not been extensively explored. mdpi.comresearchgate.net
The presence of the primary amine and the cyclopropane ring could potentially influence the polymerization process and the properties of the resulting polymer. For instance, the amine group could be used to initiate or modify the polymerization, or it could be a site for post-polymerization functionalization. The cyclopropane ring could also affect the polymer's thermal and mechanical properties.
Further research is needed to explore the potential of this compound as a monomer for the synthesis of novel polymers and to investigate the properties of these materials.
Applications in Catalysis and Asymmetric Synthesis
Chiral amines and ketones are important classes of compounds used as ligands and catalysts in asymmetric synthesis. nih.gov The structure of this compound, which contains a chiral center at the cyclopropane ring (if substituted) and multiple functional groups, suggests its potential application in catalysis.
While no specific examples of this compound being used as a catalyst or ligand were found in the reviewed literature, its derivatives could be envisioned to act as chiral ligands for metal-catalyzed asymmetric reactions. For example, the primary amine could be functionalized to create a bidentate or tridentate ligand that could coordinate to a metal center. The stereochemistry of the aminocyclopropyl group could then induce asymmetry in the catalytic transformation.
The enantioselective reduction of ketones using chiral catalysts is a well-established field, and novel chiral ligands are continuously being developed. mdpi.com The development of chiral pyrrolidine-based organocatalysts is also an active area of research. mdpi.com Derivatives of this compound could potentially be explored in these contexts.
The following table outlines the potential roles of this compound derivatives in asymmetric catalysis.
| Derivative Type | Potential Catalytic Application |
| N-acylated or N-alkylated derivative | Chiral ligand for transition metal catalysis |
| Pyrrolidine or piperidine derivative | Chiral organocatalyst |
Design and Synthesis of Chemically Diverse Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.gov A key aspect of DOS is the use of a central scaffold that can be elaborated in multiple directions to create a library of compounds with high structural diversity. nih.govresearchgate.net
This compound is an excellent candidate for a scaffold in diversity-oriented synthesis. Its multiple functional groups—the primary amine, the ketone, the double bond, and the cyclopropane ring—provide numerous points for diversification.
A combinatorial library could be constructed by reacting the scaffold with a variety of building blocks. For example:
The primary amine could be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides.
The ketone could be subjected to reactions such as Wittig olefination, reductive amination, or addition of organometallic reagents.
The α,β-unsaturated system could undergo Michael additions with a wide range of nucleophiles.
The combination of these reactions would allow for the rapid generation of a large and diverse library of compounds based on the aminocyclopropylbutenone scaffold. The synthesis of combinatorial libraries of heterocycles is a well-established approach in medicinal chemistry. nih.gov
The table below illustrates a possible strategy for the diversity-oriented synthesis of a chemical library from this compound.
| Scaffold | Reaction 1 (on Amine) | Reaction 2 (on Ketone) | Reaction 3 (on Double Bond) | Resulting Library |
| This compound | Acylation with R1-COOH | Wittig reaction with R2-ylide | Michael addition with R3-Nu | Diverse library of substituted aminocyclopropyl derivatives |
This approach would enable the exploration of a large chemical space around this novel scaffold, increasing the probability of discovering compounds with interesting biological activities.
Mechanistic Insights from Biological and Biochemical Research of Aminocyclopropyl Scaffolds
Enzymatic Catalysis Involving Aminocyclopropane Structures
ACC oxidase (ACCO) is a non-heme iron-containing enzyme that catalyzes the final, oxygen-dependent step in ethylene (B1197577) biosynthesis. mdpi.com It converts ACC into ethylene, a reaction crucial for processes like fruit ripening and senescence. mdpi.comnih.gov The enzyme belongs to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily.
A key feature of the proposed mechanism is the formation of an unstable cyanoformate intermediate, which subsequently decomposes into cyanide and carbon dioxide. wikipedia.org This intermediate is thought to play a role in safely removing the potentially toxic cyanide from the enzyme's active site. wikipedia.org Site-directed mutagenesis and structural studies have identified specific amino acid residues, such as Arg175, Arg244, and Ser246, that are critical for binding ACC and the necessary cofactors. nih.gov
| Component | Role in ACC Oxidase Reaction |
| Substrates | |
| 1-Aminocyclopropane-1-carboxylic Acid (ACC) | The primary substrate that is converted to ethylene. wikipedia.org |
| Ascorbate (B8700270) | Acts as a reducing agent to facilitate the opening of the ACC ring. mdpi.com |
| Molecular Oxygen (O₂) | The oxidant in the reaction. wikipedia.org |
| Cofactors/Activators | |
| Ferrous Iron (Fe(II)) | Central metal ion in the active site that binds ACC and oxygen. nih.gov |
| Bicarbonate (HCO₃⁻) | An essential activator of the enzymatic reaction. mdpi.com |
| Products | |
| Ethylene | The primary gaseous hormone product. wikipedia.org |
| Cyanide | A byproduct detoxified through the cyanoformate intermediate. wikipedia.org |
| Dehydroascorbate | The oxidized form of ascorbate. nih.gov |
| Carbon Dioxide (CO₂) | A byproduct of the reaction. wikipedia.org |
ACC synthase (ACS) catalyzes the rate-limiting step in ethylene biosynthesis: the conversion of S-adenosyl-L-methionine (SAM) to ACC. wikipedia.orgresearchgate.net As the key regulatory point, it is a major target for chemical inhibitors used to control ethylene production in agriculture. wikipedia.orgresearchgate.net ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. kenyon.edu
Inhibition mechanisms have been extensively studied. Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are well-known competitive inhibitors of ACC synthase. wikipedia.orgkenyon.edu These molecules act by competing with the natural substrate, SAM, for binding to the enzyme's active site. nih.gov Structural studies have shown that AVG interacts with the PLP cofactor, forming a stable ketimine structure that renders the catalytic site unable to accommodate SAM, thereby blocking the reaction. nih.gov
Other modes of inhibition have also been identified. Research has uncovered novel compounds that act as uncompetitive inhibitors. nih.gov Unlike competitive inhibitors that bind to the free enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex. This was demonstrated through enzyme kinetics analysis where the apparent Kₘ and Vₘₐₓ values of ACS were both reduced with increasing concentrations of the inhibitor. nih.gov
| Inhibitor | Mechanism of Action | Type of Inhibition |
| Aminoethoxyvinylglycine (AVG) | Competes with SAM for the active site; interacts with the PLP cofactor. kenyon.edunih.gov | Competitive |
| Aminooxyacetic acid (AOA) | Inhibits PLP-mediated enzymatic reactions. wikipedia.org | Competitive |
| Novel Chemical Compounds (e.g., Compound 7303) | Binds to the enzyme-substrate (ACS-SAM) complex. nih.gov | Uncompetitive |
ACC deaminase is an enzyme, found in various bacteria and some plants, that plays a crucial role in modulating ethylene levels by breaking down ACC. nih.govresearchgate.net The enzyme catalyzes the cleavage of ACC into α-ketobutyrate and ammonia, thereby diverting ACC away from the ethylene biosynthesis pathway. researchgate.net By reducing the available pool of ACC, the enzyme effectively lowers ethylene production. researchgate.netnih.gov
Besides its conversion to ethylene or degradation by ACC deaminase, ACC can be conjugated to other molecules, which serves as another regulatory mechanism to control the size of the active ACC pool. nih.gov The most well-characterized conjugation pathway is the formation of 1-malonyl-ACC (MACC), a reaction catalyzed by the enzyme ACC N-malonyltransferase. researchgate.netnih.gov This process involves the transfer of a malonyl group from malonyl-CoA to the amino group of ACC. researchgate.net The formation of MACC is generally considered an irreversible step that sequesters ACC, making it unavailable for ethylene production. nih.gov
In addition to malonylation, ACC can form other conjugates. These include:
γ-glutamyl-ACC (GACC): Formed by the reaction of ACC with glutathione, catalyzed by a γ-glutamyl-transpeptidase. nih.govresearchgate.net
Jasmonyl-ACC (JA-ACC): Formed from the conjugation of ACC with jasmonic acid, a reaction that can be catalyzed by the enzyme JAR1. nih.gov This conjugate may serve as a point of cross-talk between the ethylene and jasmonic acid signaling pathways. nih.gov
These conjugation pathways provide plants with a sophisticated system to fine-tune ACC homeostasis in response to various developmental and environmental signals. researchgate.net
Chemical Biology Probes Based on Aminocyclopropyl Motifs
Aminocyclopropyl-containing molecules, particularly substrate analogues and inhibitors, serve as powerful chemical probes to investigate the intricate interactions between enzymes and their substrates. illinois.edunih.gov By studying how these probes bind to an enzyme's active site, researchers can deduce critical information about the catalytic mechanism, the structure of the active site, and the requirements for substrate recognition. nih.gov
For instance, the use of competitive inhibitors like AVG for ACC synthase has provided detailed insights into the enzyme's active site. nih.gov The way AVG interacts with the PLP cofactor and specific amino acid residues reveals how the natural substrate, SAM, is likely positioned and stabilized during catalysis. kenyon.edu Similarly, α-aminophosphonate analogs of ACC, which act as competitive inhibitors of ACC oxidase, have been used to probe the binding requirements for both the substrate (ACC) and the bicarbonate cofactor, demonstrating that their binding sites overlap. researchgate.net
Furthermore, employing a range of alternative substrates with modified cyclic or acyclic structures allows for a systematic probing of enzyme function. illinois.edu By analyzing the turnover rates and product distribution when ACC oxidase is presented with these analogues, researchers can infer details about the rate-determining steps of the reaction and how substrate structure influences the partitioning between productive ethylene formation and non-productive uncoupling of the reaction. illinois.edu These approaches are fundamental to understanding the molecular basis of enzyme specificity and catalysis.
Mechanistic Probes for Oxidative Processes
The aminocyclopropyl scaffold, a key feature of 1-(1-Aminocyclopropyl)but-3-en-2-one, offers unique chemical properties that make its derivatives valuable as mechanistic probes in the study of oxidative processes in biological systems. The strained three-membered ring is susceptible to ring-opening reactions initiated by oxidative events, a characteristic that can be exploited to investigate enzyme mechanisms and the effects of reactive oxygen species (ROS).
While specific studies on this compound as a probe for oxidative processes are not extensively documented, the reactivity of analogous aminocyclopropyl compounds, particularly in the context of enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, provides significant insights. ACC oxidase, a non-heme iron-dependent oxygenase, catalyzes the conversion of ACC to ethylene. This reaction itself is an oxidative process where the aminocyclopropyl ring is oxidized. Mechanistic studies using substrate analogs help to elucidate the nature of the activated oxygen species and the catalytic cycle of the enzyme.
The inactivation of ACC oxidase under catalytic conditions involves oxidative modifications, suggesting that the active site is a locus of potent oxidizing species. It is proposed that a high-valent iron-oxo species is the true oxidizing agent for the bound ACC. The aminocyclopropyl group of substrates can, therefore, act as a reporter on the oxidative chemistry occurring at the enzyme's active site. The products formed from the oxidation of ACC analogs can provide information about the stereochemistry and mechanism of the enzymatic reaction.
Furthermore, the inherent reactivity of the cyclopropane (B1198618) ring towards radicals makes aminocyclopropyl derivatives potential probes for detecting oxidative stress. ROS can initiate ring opening, leading to the formation of specific products that can be detected and quantified. This approach could be valuable in creating "living chips" with constructs that fluoresce upon exposure to various free radicals, allowing for the study of the mode of action of different stressors.
Biochemical Pathways Modulated by Aminocyclopropyl Derivatives
Aminocyclopropyl derivatives, by virtue of their structural similarity to endogenous molecules, can modulate various biochemical pathways. Their primary and most studied role is in the regulation of ethylene biosynthesis. However, their structural features also allow for interaction with other biological targets, such as neurotransmitter receptors.
Ethylene Biosynthesis Regulation at a Mechanistic Level
The regulation of ethylene biosynthesis is a critical process in plant development and stress responses, and aminocyclopropyl derivatives are central to its modulation. The key regulatory step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), catalyzed by ACC synthase (ACS). This is followed by the oxidation of ACC to ethylene by ACC oxidase (ACO).
ACC Synthase (ACS): ACS is the rate-limiting enzyme in ethylene biosynthesis in many plant tissues. The activity of ACS is tightly regulated at both the transcriptional and post-transcriptional levels. Various internal signals, such as developmental cues and other phytohormones, as well as external stimuli like wounding, flooding, and pathogen attack, can induce the expression of ACS genes. The enzyme is also subject to feedback regulation, where ethylene can influence ACS activity.
Aminocyclopropyl compounds can act as inhibitors of ACS. For example, some analogs of ACC can compete with the natural substrate SAM for binding to the active site of the enzyme. Understanding the mechanism of these inhibitors has been crucial in elucidating the catalytic mechanism of ACS itself.
ACC Oxidase (ACO): ACO catalyzes the final step in ethylene biosynthesis. Unlike ACS, ACO is often constitutively expressed, but its activity can also be regulated. The enzyme requires Fe(II) and ascorbate as cofactors and is activated by CO2/bicarbonate. The reaction mechanism involves the binding of ACC and O2 to the iron center in the active site. The oxidation of ACC leads to the fragmentation of the cyclopropane ring to produce ethylene, cyanide, and carbon dioxide.
Substrate analogs of ACC have been instrumental in probing the mechanism of ACO. The ability of the enzyme to process various cyclic and acyclic analogs has provided insights into substrate specificity and the nature of the oxidative ring-opening process. Some aminocyclopropyl derivatives can act as competitive inhibitors of ACO, thereby reducing ethylene production.
The following table summarizes the key enzymes in ethylene biosynthesis and their modulation:
| Enzyme | Substrate | Product | Regulation | Modulators |
| ACC Synthase (ACS) | S-adenosyl-L-methionine (SAM) | 1-aminocyclopropane-1-carboxylic acid (ACC) | Transcriptional induction by developmental and stress signals; Post-transcriptional regulation. | Competitive inhibitors (e.g., ACC analogs) |
| ACC Oxidase (ACO) | 1-aminocyclopropane-1-carboxylic acid (ACC) | Ethylene | Constitutive expression, cofactor availability (Fe(II), ascorbate), CO2/bicarbonate activation. | Competitive inhibitors (e.g., ACC analogs) |
Receptor Interactions and Signaling Mechanisms (e.g., NMDA receptor mechanistic binding)
The aminocyclopropyl moiety is not only relevant to plant biochemistry but also has implications in neuroscience due to its presence in molecules that interact with neurotransmitter receptors. Of particular interest is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. The glycine binding site on the NMDA receptor has been a target for the development of novel therapeutics. Certain aminocyclopropane derivatives have been synthesized and tested for their affinity for glutamate receptors.
The conformationally constrained nature of the cyclopropane ring can provide insights into the steric requirements of the glycine binding site. By systematically modifying the substituents on the cyclopropane ring, it is possible to probe the pharmacophore of the glycine co-agonist site. The vinyl ketone moiety in this compound introduces additional chemical functionality that could influence its binding properties, potentially through different interactions with the receptor protein compared to simple aminocyclopropane carboxylic acids. The development of such analogs contributes to the understanding of the structure-activity relationships for ligands of the NMDA receptor.
The table below lists some aminocyclopropane derivatives and their known or potential interactions with the NMDA receptor:
| Compound | Receptor Interaction | Observed Effect |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | NMDA Receptor (Glycine Site) | Weak affinity, shallow displacement of [3H]-glycine. nih.gov |
| (E)- and (Z)-2-substituted ACC analogs | NMDA Receptor (Glycine Site) | Some derivatives show shallow displacement of [3H]-glycine binding. nih.gov |
| This compound | NMDA Receptor | Interaction not yet characterized, but the aminocyclopropyl scaffold suggests potential for binding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
